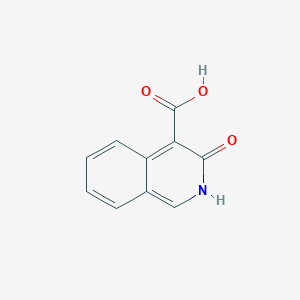

3-Hydroxyisoquinoline-4-carboxylic acid

Description

3-Hydroxyisoquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. This compound is characterized by a hydroxyl group at the third position and a carboxylic acid group at the fourth position of the isoquinoline ring.

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-oxo-2H-isoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h1-5H,(H,11,12)(H,13,14) |

InChI Key |

DNDMUJXTJKRNAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CNC(=O)C(=C2C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of phenylethylamines, which are substituted on the chain or the ring. The amine nitrogen is acylated and then cyclized to isoquinolines using acidic conditions such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Esterification and Alkylation Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example:

-

Methyl ester formation : Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative. This reaction is critical for modifying solubility and reactivity in downstream applications .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces O-alkylated derivatives. This modifies the compound’s hydrogen-bonding capacity and biological activity .

Table 1: Esterification and Alkylation Conditions

Decarboxylation and Fragmentation

Under mass spectrometric conditions, the compound undergoes gas-phase decarboxylation and fragmentation:

-

Loss of CO₂ : Collisional activation leads to decarboxylation, forming 3-hydroxyisoquinoline .

-

HCN elimination : In MS³ experiments, the methyleneamide cation intermediate eliminates HCN, producing a dehydrated product .

Table 2: Fragmentation Pathways in Mass Spectrometry

Substitution Reactions

The hydroxyl group at position 3 participates in nucleophilic substitution:

-

Acetylation : Treatment with acetic anhydride yields the O-acetyl derivative, enhancing lipophilicity .

-

Halogenation : Reaction with PCl₅ replaces the hydroxyl group with chlorine, forming 3-chloroisoquinoline-4-carboxylic acid .

Proton Transfer and Tautomerization

In solution, the compound exhibits excited-state proton transfer (ESPT):

-

Intramolecular tautomerization : The hydroxyl group donates a proton to the adjacent nitrogen, forming a keto tautomer. This process occurs on the nanosecond scale and is solvent-dependent.

-

Solvent effects : Polar solvents (e.g., water) stabilize the enol form, while nonpolar solvents favor the keto form.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the hydroxyl group to a ketone, yielding 3-ketoisoquinoline-4-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, producing tetrahydroisoquinoline derivatives .

Synthetic Utility in Drug Development

The compound serves as a precursor for bioactive molecules:

-

Antioxidant derivatives : Hybridization with pharmacophoric groups (e.g., aryl moieties) enhances radical scavenging activity, as shown in ABTS assays .

-

Enzyme inhibitors : Quinoline-4-carboxylic acid derivatives inhibit alkaline phosphatases (IC₅₀ values: 0.8–2.4 μM) .

Key Research Findings

Scientific Research Applications

3-Hydroxyisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxyisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes such as oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Quinoline-4-carboxylic acid: Similar structure but lacks the hydroxyl group at the third position.

Isoquinoline-4-carboxylic acid: Similar structure but lacks the hydroxyl group at the third position.

Pyridine-3,4-dicarboxylic acid (dipicolinic acid): Formed through the oxidation of 3-Hydroxyisoquinoline-4-carboxylic acid.

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups on the isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Biological Activity

3-Hydroxyisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

This compound is part of a larger family of isoquinoline derivatives, which are known for their varied pharmacological activities. The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions, often yielding derivatives that enhance its biological profile.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. A study demonstrated that certain synthesized compounds showed significant activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

2. Antimicrobial Properties

Various studies have highlighted the antimicrobial potential of isoquinoline derivatives. For instance, compounds derived from this compound have been tested against different bacterial strains, showing promising results in inhibiting growth .

3. Antiviral Activity

Recent investigations into the antiviral properties of isoquinoline derivatives have revealed their potential against viral infections, including those caused by human coronaviruses. Compounds similar to this compound were evaluated for their ability to inhibit viral replication, showing varying degrees of effectiveness .

4. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. Studies suggest that it may inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in metabolic pathways, including dehydrogenases and cyclooxygenases, thereby modulating inflammation and oxidative stress .

- Receptor Interaction : Certain compounds may interact with specific receptors (e.g., opioid receptors), influencing pain perception and inflammation .

- Antiviral Mechanisms : The antiviral action may involve interference with viral entry or replication processes within host cells .

Case Studies and Research Findings

Several case studies have provided insights into the therapeutic applications of this compound:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-hydroxyisoquinoline-4-carboxylic acid, and how can purity be ensured?

- Synthesis : Common approaches involve cyclization of precursor molecules (e.g., substituted anthranilic acids) under acidic or catalytic conditions. Multi-step protocols may include decarboxylation or hydroxylation reactions .

- Purity Control : Use high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C) to verify structural integrity. For trace impurities, mass spectrometry (MS) coupled with column chromatography is recommended .

Q. How should researchers handle discrepancies in solubility data for this compound?

- Methodology : Solubility varies with solvent polarity and temperature. Standardize protocols by testing in dimethyl sulfoxide (DMSO), water (buffered at pH 7.4), and ethanol under controlled conditions (e.g., 25°C). Document solvent preparation (e.g., degassing) and use dynamic light scattering (DLS) to detect aggregates .

- Troubleshooting : If literature values conflict, replicate experiments using purified batches and cross-validate with computational solubility prediction tools (e.g., COSMO-RS) .

Q. What are the key spectroscopic markers for confirming the structure of this compound?

- NMR : Look for characteristic signals: a deshielded carboxylic proton (~12-13 ppm in ¹H NMR) and distinct aromatic protons in the isoquinoline ring (6.5-8.5 ppm). ¹³C NMR should show peaks for the carboxylic carbon (~170 ppm) and hydroxyl-bearing carbon (~150 ppm) .

- IR : A strong absorption band at ~1680 cm⁻¹ (C=O stretch) and a broad O-H stretch (~2500-3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess the antimicrobial activity of this compound?

- Experimental Design :

- Use in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1%).

- Measure minimum inhibitory concentration (MIC) via broth microdilution and confirm with colony-forming unit (CFU) counts .

- Data Interpretation : Address false positives by testing cytotoxicity in mammalian cell lines (e.g., HEK293) to rule out non-specific effects .

Q. What strategies resolve contradictions in reported reactivity of the hydroxyl and carboxylic acid groups?

- Analytical Approaches :

- Use differential scanning calorimetry (DSC) to study thermal stability and reactive intermediates.

- Perform pH-dependent reactivity studies (e.g., esterification under acidic vs. basic conditions) and monitor via thin-layer chromatography (TLC) .

- Employ density functional theory (DFT) calculations to model electron density distribution and predict nucleophilic/electrophilic sites .

Q. How can computational models optimize the compound’s pharmacokinetic properties for drug development?

- Methods :

- Use molecular dynamics (MD) simulations to predict membrane permeability (e.g., blood-brain barrier penetration) and binding affinity to target proteins (e.g., kinases).

- Apply ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction tools (e.g., SwissADME) to assess oral bioavailability and metabolic pathways .

- Validation : Cross-reference in silico results with in vitro cytochrome P450 inhibition assays and hepatocyte clearance studies .

Q. What experimental controls are critical when studying its antioxidant activity?

- Best Practices :

- Include reference antioxidants (e.g., ascorbic acid, Trolox) in radical scavenging assays (DPPH, ABTS).

- Control for auto-oxidation by conducting experiments under inert atmospheres (e.g., nitrogen).

- Quantitate reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in cell-based models .

Methodological Considerations

- Data Reproducibility : Document batch-to-batch variability by reporting synthesis yields, purity thresholds, and storage conditions (e.g., desiccated at -20°C) .

- Ethical Compliance : Adhere to institutional biosafety protocols when handling bioactive derivatives, especially in antimicrobial or cytotoxic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.